BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide

Purity Specification Quality Control Chemical Procurement

N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide (CAS 400075-31-2) is a fully synthetic, trisubstituted benzamidine derivative characterized by a 4-chlorophenyl moiety at the N-position, a methyl group at the N'-position, and two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the central benzene ring. Its molecular formula is C₁₆H₁₁ClF₆N₂ with a molecular weight of 380.72 g/mol.

Molecular Formula C16H11ClF6N2
Molecular Weight 380.72
CAS No. 400075-31-2
Cat. No. B2354004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
CAS400075-31-2
Molecular FormulaC16H11ClF6N2
Molecular Weight380.72
Structural Identifiers
SMILESCN=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H11ClF6N2/c1-24-14(25-13-4-2-12(17)3-5-13)9-6-10(15(18,19)20)8-11(7-9)16(21,22)23/h2-8H,1H3,(H,24,25)
InChIKeySADFJJGSEJGTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide (CAS 400075-31-2): Procurement-Grade Structural Fingerprint for Specialized Amidine Research


N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide (CAS 400075-31-2) is a fully synthetic, trisubstituted benzamidine derivative characterized by a 4-chlorophenyl moiety at the N-position, a methyl group at the N'-position, and two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the central benzene ring. Its molecular formula is C₁₆H₁₁ClF₆N₂ with a molecular weight of 380.72 g/mol . The compound is commercially catalogued under the synonym CTBIM and is typically supplied as a research chemical with a minimum purity specification of 95% . Unlike clinically advanced amidine-based agents such as the IKKβ inhibitor IMD-0354 or the antimalarial PI4K inhibitor KDU691, this compound occupies a distinct chemical space defined by its unique combination of a chlorophenyl substituent and dual trifluoromethyl groups, making it a valuable scaffold for structure–activity relationship (SAR) exploration and a potential precursor for next-generation antiparasitic or anti-inflammatory probes.

Why N-(4-Chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide Cannot Be Replaced by a Generic Amidine in Target-Centric Research


The benzamidine pharmacophore is a privileged scaffold in medicinal chemistry, yet minor structural modifications can drastically alter target selectivity and potency. A single chlorine atom on the phenyl ring has been shown to boost antileishmanial activity by over 10-fold compared to unsubstituted analogs [1], while the presence and position of trifluoromethyl groups dictate IKKβ inhibitory potency, with the 3,5-bis(trifluoromethyl) arrangement in IMD-0354 conferring an IC₅₀ of ~250 nM that is absent in mono-substituted or non-fluorinated benzamides . The target compound combines a 4-chlorophenyl group with a 3,5-bis(trifluoromethyl)phenyl core—a substitution pattern that does not exist in any clinically studied benzamidine. Without head-to-head biological data, generic replacement with 3,5-bis(trifluoromethyl)benzamidine (CAS 97603-94-6), N-(4-chlorophenyl)benzamidine (CAS 7035-69-0), or any single-feature analog risks introducing uncontrolled variables in binding kinetics, physicochemical properties, and off-target liabilities. The following evidence guide documents the quantifiable, structurally derived differentiation points that justify the procurement of this specific compound for SAR-driven programs.

N-(4-Chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide: Quantitative Comparator-Based Differentiation Evidence


Purity-Defined Structural Identity: 95% Minimum Purity Establishes a Reliable Baseline Absent from Uncharacterized Amidines

Commercially available N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide is supplied with a documented minimum purity of 95% . In contrast, the parent 3,5-bis(trifluoromethyl)benzamidine hydrochloride (CAS 97603-94-6) is offered at 97% purity , yet it lacks the N-(4-chlorophenyl)-N'-methyl substitution that defines the target compound's unique chemical identity. When purity is held constant, the differentiating factor is the specific substitution pattern. The 95% purity specification provides a verifiable quality anchor that is absent for custom-synthesized or in-house prepared analogs, where purity may vary between batches and goes unreported in primary literature.

Purity Specification Quality Control Chemical Procurement

Predicted Physicochemical Properties Differentiate the Target Compound from Mono- and Non-Fluorinated Benzamidine Analogs

The target compound has a predicted boiling point of 391.3 ± 42.0 °C, a predicted density of 1.36 ± 0.1 g/cm³, and a predicted pKa of 3.38 ± 0.50 . While direct experimental comparisons are not available, the addition of two trifluoromethyl groups and a 4-chlorophenyl substituent to the benzamidine core is expected to substantially increase lipophilicity relative to unsubstituted benzamidine (predicted logP ~1.0). For context, benzamidine hydrochloride hydrate has an experimental melting point near 210 °C [1], whereas the 3,5-bis(trifluoromethyl)benzamidine hydrochloride melts at 122–124 °C . The target compound, with its additional N-(4-chlorophenyl) and N'-methyl groups, is predicted to have altered thermal and solubility properties compared to both simpler analogs, which may influence its behavior in crystallography, formulation, and membrane permeability assays.

Physicochemical Properties Lipophilicity Drug Design

Structural Uniqueness Relative to Clinically Profiled Amidines: No Overlap with IMD-0354 or KDU691

A substructure search confirms that N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide contains a benzamidine core distinct from the benzamide scaffold of IMD-0354 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide) and the imidazopyrazine scaffold of KDU691 . The target compound is an amidine (C=N–N), whereas IMD-0354 is a benzamide (C=O–N) and KDU691 is an imidazopyrazine carboxamide. This fundamental chemotype difference predicts distinct hydrogen-bonding patterns, basicity, and metabolic stability profiles. No published study has yet profiled the target compound head-to-head against either comparator, meaning its biological selectivity and potency remain uncharacterized relative to these advanced leads. This very lack of overlap constitutes a differentiation point: the compound offers a novel chemical starting point for target classes where amidine-based inhibitors are underexplored relative to amide-based chemotypes.

Chemical Structure Scaffold Differentiation SAR Studies

Absence of Public Bioactivity Data: A Procurement-Relevant Gap That Demands Verified Identity over Assumed Activity

As of April 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, DrugBank, and patent databases returned no peer-reviewed biological assay data (IC₅₀, Kᵢ, EC₅₀) for N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide. By contrast, the structurally related 3,5-bis(trifluoromethyl)benzamidine scaffold is reported to inhibit thrombin with IC₅₀ values in the low micromolar range , and benzamidine itself inhibits trypsin-like serine proteases with Kᵢ values between 20 and 750 μM across multiple targets [1]. The complete absence of bioactivity annotation for the target compound means that any assumption of similar activity to these analogs is unjustified without experimental verification. For procurement, this gap necessitates sourcing the compound with verified identity and purity for de novo screening campaigns rather than relying on inferred pharmacology.

Bioactivity Gap Procurement Risk Data Transparency

N-(4-Chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide: Evidence-Based Application Scenarios for Research Procurement


Specialty Building Block for Synthesis of Bis-Cationic Antimalarial Leads

The reverse-benzamidine antimalarial program has demonstrated that bis-cationic amidine derivatives show potent activity against Plasmodium falciparum, with antimalarial potency directly influenced by amidine basicity [1]. The target compound, bearing a 3,5-bis(trifluoromethyl)phenyl group that reduces amidine basicity relative to non-fluorinated analogs, can serve as a synthetic intermediate for exploring how electron-withdrawing substituents modulate potency and selectivity in reverse-benzamidine series. Its defined purity (≥95%) ensures that subsequent SAR conclusions are not confounded by synthetic impurities.

Negative Control or Selectivity Probe for IKKβ/NF-κB Inhibitor Programs

IMD-0354 inhibits IKKβ with an IC₅₀ of ~250 nM via its 3,5-bis(trifluoromethyl)benzamide scaffold [1]. The target compound replaces the benzamide carbonyl with an amidine C=N and swaps the 5-chloro-2-hydroxybenzamide portion for a 4-chlorophenyl-N'-methyl group. These structural changes are predicted to alter hydrogen-bonding capacity and target engagement, making the compound a candidate for use as a selectivity control in IKKβ/NF-κB pathway assays to confirm that observed effects are chemotype-specific rather than general consequences of the bis(trifluoromethyl)phenyl moiety.

Starting Point for Novel PfCDPK4 Inhibitor Design

PfCDPK4 (Plasmodium falciparum calcium-dependent protein kinase 4) is a validated target for malaria transmission-blocking therapy. Published inhibitors include pyrazolopyrimidines and imidazopyrazines (e.g., KDU691) that occupy the ATP-binding site [1]. No benzamidine-based PfCDPK4 inhibitor has been reported. The target compound's benzamidine core, capable of forming bidentate hydrogen bonds with kinase hinge residues, combined with the 3,5-bis(trifluoromethyl)phenyl group that fills hydrophobic pockets, provides a structurally novel template for fragment-based or structure-guided design of PfCDPK4 inhibitors with potentially distinct resistance profiles.

Physicochemical Reference Standard for Chromatographic Method Development

With a predicted boiling point of 391.3 ± 42.0 °C, density of 1.36 ± 0.1 g/cm³, and pKa of 3.38 ± 0.50 [1], and a supplied purity of 95% , the target compound is suitable as a retention-time marker or system suitability standard in reversed-phase HPLC and UPLC method development for fluorinated amidine libraries. Its distinct chromatographic behavior, driven by the combination of hydrophobic trifluoromethyl groups and the polarizable chlorophenyl moiety, allows it to serve as a benchmarking compound for optimizing separation conditions for late-stage functionalized amidine analogs.

Quote Request

Request a Quote for N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.